![molecular formula C18H23N3O5S B2978074 Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235653-46-9](/img/structure/B2978074.png)
Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Beta(3) Agonists Development
A series of novel (4-piperidin-1-yl)-phenyl sulfonamides, related in structure to Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate, was synthesized and evaluated for their biological activity on the human beta(3)-adrenergic receptor (AR). These compounds showed potent full agonist activity at the beta(3) receptor, indicating their potential use in treating conditions like obesity and diabetes due to their selective activation of this receptor, which is known to influence lipid metabolism and glucose regulation. The study identified compounds with significant selectivity over beta(1)- and beta(2)-ARs, demonstrating the possibility of developing targeted treatments with fewer side effects (Baihua Hu et al., 2001).
Anticancer Activity
Another study evaluated the anticancer activity of a novel 1, 2, 4 - triazole derivative, structurally related to the chemical of interest, against tumor-induced in Swiss albino male mice. The compound showed a considerable improvement in the life span and reduction in tumor size, demonstrating potent anticancer activity. This suggests the potential of such derivatives in cancer therapy, offering a new avenue for the development of anticancer agents (K. Arul & A. Smith, 2016).
Antibacterial Agents
Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety, which includes the core structure of Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate, aimed at developing potent antibacterial agents. These compounds exhibited high antibacterial activity, indicating their utility in addressing bacterial infections and the ongoing challenge of antibiotic resistance. This highlights the potential for developing new, effective antibacterial drugs based on sulfonamide-derived compounds (M. E. Azab et al., 2013).
Antiproliferative Agents
A study on the design and synthesis of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, related to the chemical structure of interest, showed these compounds to possess moderate to good antiproliferative activity against several cancer cell lines. This research suggests the potential for these derivatives as lead compounds in the development of new antitumor agents, offering insights into the structure-activity relationship and paving the way for the creation of more effective cancer therapies (Dongjun Fu et al., 2017).
Wirkmechanismus
Target of Action
These compounds often bind to biological targets based on their chemical diversity .
Mode of Action
The specific mode of action would depend on the biological target of the compound. Isoxazole compounds can interact with their targets in various ways, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Isoxazole compounds can affect various biochemical pathways depending on their specific targets. For instance, they might inhibit or activate enzymes, modulate ion channels, or interfere with cellular signaling .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. These could range from changes in cellular metabolism to modulation of cell signaling and gene expression .
Eigenschaften
IUPAC Name |
phenyl 4-[[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-13-17(14(2)26-20-13)27(23,24)19-12-15-8-10-21(11-9-15)18(22)25-16-6-4-3-5-7-16/h3-7,15,19H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZWYFMPSFTUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)piperidine-1-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.